methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with methyl isocyanate under basic conditions, followed by reduction and cyclization to form the imidazopyridine core . Another approach involves the use of 2,3-diaminopyridine and methyl chloroformate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The imidazopyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Known for its biological activity and potential therapeutic applications.
Imidazo[1,2-a]pyridine: Used in the development of drugs with various pharmacological properties.
Uniqueness
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antiviral properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a chlorine atom at the 7th position and a carboxylate group at the 2nd position of the imidazo[4,5-b]pyridine core structure. This unique configuration enhances its chemical reactivity and allows for the formation of derivatives with diverse biological activities. The molecular formula is C10H8ClN3O2 .
The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It has been assessed for its ability to inhibit specific enzymes and modulate receptor activity, which is crucial for understanding its therapeutic potential. The interactions are typically evaluated through biochemical assays and molecular modeling techniques to predict binding affinities and mechanisms of action .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has shown antiproliferative activity against various human cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). For instance, derivatives of imidazo[4,5-b]pyridine have been reported to have IC50 values in the sub-micromolar range against colon carcinoma cells .
- Mechanism : The mechanism of action often involves the inhibition of key signaling pathways that cancer cells rely on for growth and survival. This includes interference with cell cycle progression and induction of apoptosis .
Anti-inflammatory Activity
The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response:
- Research Findings : Preclinical studies indicate that this compound can significantly reduce markers of inflammation in animal models .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity:
- In Vitro Efficacy : Studies have shown moderate antiviral activity against respiratory syncytial virus (RSV) and other viral pathogens. The compound's ability to inhibit viral replication is an area of ongoing research .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Colon Carcinoma Study : A study involving this compound demonstrated significant inhibition of SW620 colon carcinoma cells at low concentrations (IC50 = 0.4 µM) .
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced edema and lowered levels of inflammatory cytokines .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other imidazo[4,5-b]pyridine derivatives:
Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Antiviral Activity |
---|---|---|---|
This compound | 0.4 µM (colon carcinoma) | Significant reduction in inflammation | Moderate against RSV |
Bromo-substituted derivative | 0.7 µM (colon carcinoma) | Moderate | Mild against E. coli |
N-methyl-substituted derivative | Decreased activity | Not evaluated | Not evaluated |
Properties
IUPAC Name |
methyl 7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCBMAQKDVTVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=CC(=C2N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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